L-beta-Homoleucine hydrochloride

Overview

Description

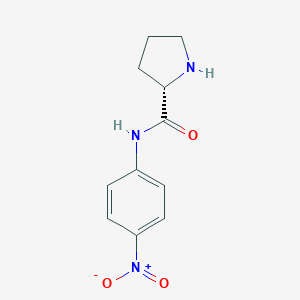

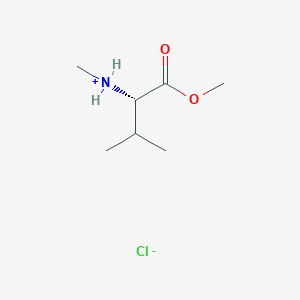

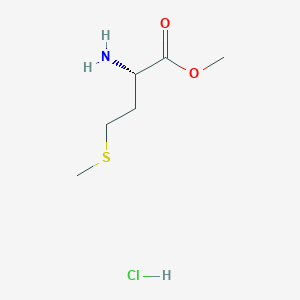

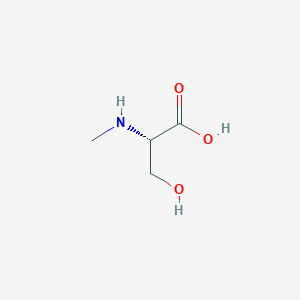

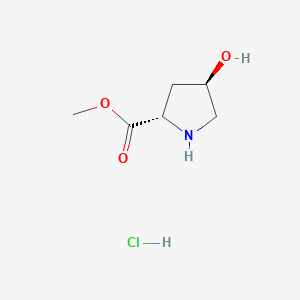

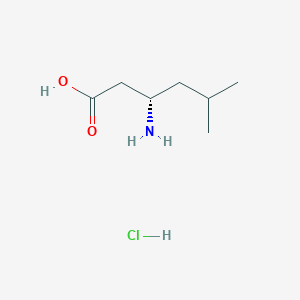

L-beta-Homoleucine hydrochloride is a leucine derivative . It is also known as (3S)-3-amino-5-methylhexanoic acid hydrochloride . It is a white or almost white crystal powder .

Molecular Structure Analysis

The molecular formula of L-beta-Homoleucine hydrochloride is C7H16ClNO2 . The InChI Key is NXVYPYHWONGEFQ-RGMNGODLSA-N . The SMILES representation is Cl.CC©CC@HCC(O)=O .Physical And Chemical Properties Analysis

L-beta-Homoleucine hydrochloride is soluble in water and alcohol . It has a molecular weight of 181.66 . It is a white or almost white crystal powder . The compound should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place .Scientific Research Applications

“L-beta-Homoleucine hydrochloride” can exist as either of two enantiomers, D -β-homoleucine and L -β-homoleucine, with L -β-homoleucine being the more common isomer . This compound shares many of the same properties as its α-analogue leucine. Some notable differences include being remarkably stable to metabolism, exhibiting slow microbial degradation, and being inherently stable to proteases and peptidases, as well as folding into well-ordered secondary structures consisting of helices, turns, and sheets .

“L-beta-Homoleucine hydrochloride” is a type of amino acid that belongs to a class of unusual amino acids known as β-homo amino acids or beta amino acids . Here are some potential applications of “L-beta-Homoleucine hydrochloride”:

-

Peptide Synthesis : “L-beta-Homoleucine hydrochloride” can be used in the synthesis of peptides . Peptides are short chains of amino acids that are linked together, and they are the building blocks of proteins. In peptide synthesis, “L-beta-Homoleucine hydrochloride” can be used to create specific peptide sequences for research or therapeutic purposes.

-

Protein Engineering : Due to its stability to metabolism and proteases, “L-beta-Homoleucine hydrochloride” can be used in protein engineering . Protein engineering is the process of developing useful or valuable proteins. It is a young discipline, with much research taking place into the understanding of protein folding and recognition for protein design principles.

-

Drug Development : “L-beta-Homoleucine hydrochloride” can potentially be used in drug development. Due to its unique properties, it could be used to create drugs with improved stability and efficacy .

-

Biochemical Research : “L-beta-Homoleucine hydrochloride” can be used in biochemical research, particularly in studies involving protein structure and function .

“L-beta-Homoleucine hydrochloride” is a type of amino acid that belongs to a class of unusual amino acids known as β-homo amino acids or beta amino acids . Here are some additional potential applications of “L-beta-Homoleucine hydrochloride”:

-

Neurotransmitter Studies : This compound can be used in biomedical research, for example, as a tool for studying neurotransmitters and synaptic transmission .

-

Memory and Learning : It can also be used to improve memory and learning ability .

-

mTORC1 Activation : Leucine is a potential signaling molecule to regulate cell growth and metabolism by activating mechanistic target of rapamycin complex 1 (mTORC1). “L-beta-Homoleucine hydrochloride”, being a leucine derivative, could potentially be used in research related to mTORC1 activation .

Safety And Hazards

L-beta-Homoleucine hydrochloride should be handled with care to avoid direct contact with skin and eyes, and inhalation or intake . Personal protective equipment such as lab gloves, glasses, and laboratory goggles should be used . The compound should be properly preserved and the relevant safety procedures should be followed .

properties

IUPAC Name |

(3S)-3-amino-5-methylhexanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-5(2)3-6(8)4-7(9)10;/h5-6H,3-4,8H2,1-2H3,(H,9,10);1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXVYPYHWONGEFQ-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375812 | |

| Record name | L-beta-Homoleucine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-beta-Homoleucine hydrochloride | |

CAS RN |

96386-92-4 | |

| Record name | L-beta-Homoleucine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S)-3-amino-5-methylhexanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.